molecular formula C16H32N4O8 B13839671 2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide

2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide

Cat. No.: B13839671
M. Wt: 408.45 g/mol
InChI Key: WMWKTNQFBKHWCJ-UHFFFAOYSA-N
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Description

2,2’-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide] is a heterocyclic organic compound with the molecular formula C16H32N4O8 and a molecular weight of 408.45 g/mol . This compound is known for its unique structure, which includes an azo group (N=N) and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide] typically involves the reaction of 2-methylpropionamide derivatives with an azo compound. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to maintain the necessary conditions. The process may include steps such as purification and crystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2,2’-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a stabilizer for certain biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2’-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide] involves the generation of free radicals through the cleavage of the azo bond. These free radicals can initiate various chemical reactions, such as polymerization and cross-linking, making the compound useful in the production of polymers and other materials . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Azobis(2-methylpropionamide): Similar in structure but lacks the hydroxyl groups.

    2,2’-Azobis(N-butyl-2-methylpropionamide): Contains butyl groups instead of hydroxyl groups.

    2,2’-Azobis(isobutyronitrile): Contains nitrile groups instead of hydroxyl groups.

Uniqueness

The presence of multiple hydroxyl groups in 2,2’-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide] makes it unique compared to other similar compounds. These hydroxyl groups enhance its solubility in water and its reactivity in various chemical reactions, making it a versatile compound for a wide range of applications .

Properties

Molecular Formula

C16H32N4O8

Molecular Weight

408.45 g/mol

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-[[1-[(1,3-dihydroxy-2-methoxypropan-2-yl)amino]-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide

InChI

InChI=1S/C16H32N4O8/c1-13(2,11(26)17-15(6-21,7-22)8-23)19-20-14(3,4)12(27)18-16(9-24,10-25)28-5/h21-25H,6-10H2,1-5H3,(H,17,26)(H,18,27)

InChI Key

WMWKTNQFBKHWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC(CO)(CO)CO)N=NC(C)(C)C(=O)NC(CO)(CO)OC

Origin of Product

United States

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